3-Bromo-8-methoxy-2H-chromen-2-one
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Overview
Description
3-Bromo-8-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 3-Bromo-8-methoxy-2H-chromen-2-one involves several steps. One common method is the bromination of 8-methoxy-2H-chromen-2-one. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position on the coumarin ring . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity .
Chemical Reactions Analysis
3-Bromo-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as heterocyclic compounds.
Common reagents used in these reactions include bases, acids, and catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-8-methoxy-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-8-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
3-Bromo-2H-chromen-2-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
8-Methoxy-2H-chromen-2-one:
3-Bromo-6-methoxy-2H-chromen-2-one: Similar structure but with different substitution patterns, leading to variations in properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-8-4-2-3-6-5-7(11)10(12)14-9(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEKOYSCDVLWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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